Specific Scientific Field: Entomology and Pest Management
Summary of Application: Afidopyropen is primarily used for controlling aphids (Aphidoidea), which are notorious pests in agriculture. Aphids feed on plant phloem sap and can cause significant damage to crops, leading to production losses worldwide. Additionally, aphids vector various plant viruses, exacerbating crop diseases.
Methods of Application:Foliar Application: Afidopyropen is applied directly to the leaves of crops. It can be sprayed using conventional agricultural equipment.
Dose and Timing: The optimal dose and timing depend on the specific crop, aphid species, and local conditions. Field trials help determine the most effective application strategy.
Efficacy: Afidopyropen shows excellent efficacy against aphids, including those resistant to other insecticides (such as organophosphates and neonicotinoids) . It has strong insecticidal activity, leading to aphid disorientation and eventual death.
Resistance Management: Afidopyropen is a valuable tool for insecticide resistance management programs.
Safety Profiles: Toxicological studies demonstrate its safety for non-target organisms, including honeybees, natural enemies, and beneficial insects .
Specific Scientific Field: Entomology and Integrated Pest Management
Summary of Application: Afidopyropen is also effective against whiteflies (Bemisia tabaci), common greenhouse pests. Whiteflies damage plants by feeding on phloem sap and transmitting plant viruses.
Methods of Application:Greenhouse Spraying: Afidopyropen can be applied as a foliar spray in greenhouses.
Compatibility with Predatory Mites: Researchers evaluate its compatibility with predatory mites (e.g., Amblyseius swirskii) to integrate biological control strategies .
Efficacy: Afidopyropen demonstrates efficacy against whiteflies, and its use can be integrated with beneficial predatory mites for sustainable pest management.
Potential Resistance: Since it’s a new insecticidal toxin, monitoring for resistance development is crucial .
Afidopyropen is a novel insecticide classified as the first member of a new chemical class known as pyropenes. Its chemical structure is represented by the formula C₃₃H₃₉NO₉, with a molecular weight of approximately 593.66 g/mol. The compound is characterized by its unique scaffold, which includes a 3-pyridyl moiety and a sesquiterpene structure, derived from the microbial secondary metabolite pyripyropene A, produced by the fungus Penicillium coprobium . Afidopyropen exhibits low water solubility (25 mg/L at 20 °C) and is highly lipophilic, with an octanol/water partition coefficient (log P) of 3.45, indicating its potential for effective absorption in biological systems .
Afidopyropen disrupts the feeding and behavior of target insects by affecting their chordotonal organs. These organs are essential for balance and coordination []. By binding to specific channels within these organs, afidopyropen disrupts nerve signals, leading to the characteristic "dancing" behavior observed in affected insects before they stop feeding and die [].
Afidopyropen is considered moderately toxic to mammals []. Specific data on toxicity levels might not be publicly available due to regulatory requirements. However, research suggests it has a low impact on beneficial insects and bees, making it a potentially valuable tool for Integrated Pest Management (IPM) programs [, ].
Afidopyropen's chemical stability is notable; it does not dissociate in water and has a hydrolytic half-life exceeding one year at neutral pH . The compound is resistant to oxidative degradation and does not undergo significant reactions with common insecticide classes such as organophosphates or synthetic pyrethroids, highlighting its unique mode of action . Its interactions primarily involve binding to transient receptor potential vanilloid channels in insects, leading to overstimulation and subsequent paralysis .
The primary biological activity of afidopyropen is its insecticidal effect against sap-sucking pests like aphids. It acts by modulating the function of transient receptor potential vanilloid channels located in insect chordotonal organs, which are crucial for mechanosensation . This modulation results in hyperactivation followed by silencing of these receptors, impairing the insects' ability to feed and leading to starvation and death . Studies have shown that afidopyropen exhibits significant potency against various aphid species, with an LC₉₀ value significantly lower than that of its predecessor, pyripyropene A .
Afidopyropen is primarily used as an insecticide in agricultural settings, targeting pests that damage crops by feeding on plant sap. Its effectiveness against key agricultural pests such as Myzus persicae (green peach aphid) and Aphis gossypii (cotton aphid) makes it valuable for crop protection strategies . The compound's unique mode of action allows it to be integrated into pest management programs without significant cross-resistance issues with existing insecticides.
Afidopyropen shares structural similarities with several other insecticides but stands out due to its unique mechanism of action. Below is a comparison with similar compounds:
| Compound Name | Chemical Class | Mechanism of Action | Unique Features |
|---|---|---|---|
| Pyripyropene A | Pyropenes | Inhibits acyl-CoA:cholesterol acyltransferase | Shorter residual efficacy in field trials |
| Pymetrozine | Insecticide | Modulates TRPV channels | Similar action but lower affinity than afidopyropen |
| Sulfoxaflor | Insecticide | Nicotinic acetylcholine receptor agonist | Exhibits cross-resistance with afidopyropen |
| Imidacloprid | Neonicotinoids | Agonist for nicotinic acetylcholine receptors | High toxicity to beneficial insects |
Afidopyropen's distinct binding affinity and action on transient receptor potential channels differentiate it from other insecticides, making it a promising candidate for sustainable pest control strategies .
Afidopyropen is an organic heterotetracyclic compound with a complex molecular architecture that contributes to its unique biological properties [1]. The molecular formula of afidopyropen is C33H39NO9, with a molecular weight of 593.66 g/mol [2]. The compound features a distinctive structural framework consisting of a 1,3,4,4a,5,6,6a,12,12a,12b-decahydro-2H,11H-benzo[f]pyrano[4,3-b]chromen-11-one core structure [1].
The molecular architecture of afidopyropen is characterized by several key structural elements [1]. The core structure is substituted with methyl groups at positions 4, 6a, and 12b, which contribute to the overall three-dimensional conformation of the molecule [1] [2]. Additionally, the molecule contains hydroxy groups at positions 3, 6, and 9, which are important for its biological activity and physicochemical properties [1]. Two cyclopropylcarbonyloxy groups are present at positions 17 and 18, and a pyridin-3-yl group is attached at position 14, completing the complex structural arrangement [1] [4].
From a stereochemical perspective, afidopyropen possesses multiple stereogenic centers that define its three-dimensional structure and biological activity [1]. The compound exists as the (3S,4R,4aR,6S,6aS,12R,12aS,12bS) stereoisomer, with eight defined stereocenters that create a specific spatial arrangement critical for its function [4]. This stereochemical configuration is essential for the compound's interaction with its biological target [16].
The full chemical name of afidopyropen, reflecting its complex stereochemistry, is [(3S,4R,4aR,6S,6aS,12R,12aS,12bS)-3-[(cyclopropanecarbonyl)oxy]-6,12-dihydroxy-4,6a,12b-trimethyl-11-oxo-9-(pyridin-3-yl)-1,3,4,4a,5,6,6a,12,12a,12b-decahydro-2H,11H-benzo[f]pyrano[4,3-b]chromen-4-yl]methyl cyclopropanecarboxylate [4]. This name encapsulates the intricate stereochemical features that define the compound's spatial arrangement and biological activity [1] [4].
Afidopyropen is a derivative of pyripyropene A, a natural product isolated from the filamentous fungus Penicillium coprobium [19]. The structural modifications from the parent compound were designed to enhance its insecticidal properties while maintaining a favorable environmental profile [15] [19]. The biosynthetic origin of the parent compound, pyripyropene A, involves three mevalonates, five acetates, and one nicotinic acid, highlighting the complex natural synthesis pathway that inspired the development of afidopyropen [21].
Table 1: Key Structural Features of Afidopyropen
| Structural Element | Description | Position |
|---|---|---|
| Core Structure | 1,3,4,4a,5,6,6a,12,12a,12b-decahydro-2H,11H-benzo[f]pyrano[4,3-b]chromen-11-one | - |
| Methyl Groups | Contribute to three-dimensional structure | 4, 6a, 12b |
| Hydroxy Groups | Important for biological activity | 3, 6, 9 |
| Cyclopropylcarbonyloxy Groups | Enhance stability and activity | 17, 18 |
| Pyridin-3-yl Group | Critical for target binding | 14 |
| Stereochemistry | (3S,4R,4aR,6S,6aS,12R,12aS,12bS) configuration | Multiple positions |
The physicochemical properties of afidopyropen play a crucial role in determining its behavior in biological systems and environmental fate [4]. These properties influence aspects such as absorption, distribution, and persistence in various media [11].
The octanol-water partition coefficient (LogP) of afidopyropen is 3.45 at 25.2°C and pH 7.34-7.74, indicating its lipophilic nature [2]. This value suggests that afidopyropen has a moderate tendency to partition into lipid phases rather than aqueous environments [11]. The LogP value falls within the range of 2-5, which is generally associated with favorable absorption characteristics for bioactive compounds [11]. This lipophilicity contributes to the compound's ability to penetrate biological membranes and reach its target site [11] [2].
Afidopyropen exhibits limited water solubility, with a value of approximately 25 mg/L at 20°C [4]. This low aqueous solubility is consistent with its lipophilic character as indicated by the LogP value [2] [4]. In contrast, the compound demonstrates good solubility in various organic solvents, including dichloromethane, acetone, methanol, and ethyl acetate, with solubility values exceeding 500 g/L [4]. The solubility in toluene is lower at 5.5 g/L, while the solubility in n-hexane is quite low at 7.7 mg/L [4]. This solubility profile influences the compound's formulation options and environmental behavior [4] [13].
The stability of afidopyropen varies depending on environmental conditions, particularly pH and exposure to light [28]. Hydrolytic stability studies have shown that afidopyropen is stable at pH 4 and pH 7, but undergoes slow degradation at pH 9 with a half-life (DT50) of 134 days [28]. This pH-dependent stability profile indicates that the compound is relatively stable under acidic and neutral conditions but may degrade under alkaline conditions [28] [5].
Photolytic degradation represents a significant pathway for the dissipation of afidopyropen in the environment [28]. The compound undergoes photolysis in water with a half-life ranging from 6 to 19.3 days when exposed to light [28]. This photosensitivity suggests that exposure to sunlight or artificial light sources can significantly reduce the persistence of afidopyropen in aqueous environments [28] [12].
In soil, afidopyropen demonstrates moderate persistence with aerobic half-lives ranging from 1 to 30 days and anaerobic half-lives of 15 to 59 days [28]. In aquatic environments, the compound shows greater persistence with aerobic half-lives of 76 to 102 days and anaerobic half-lives of 32 to 45 days [28] [5]. These degradation rates indicate that afidopyropen does not persist indefinitely in the environment but undergoes gradual breakdown through various pathways [28].
Afidopyropen exists as a yellow solid powder at room temperature [4]. The melting range of the compound is 147.3-160°C, indicating its thermal stability [4]. The density of afidopyropen is approximately 1.300 g/cm³ at 20°C [4]. The compound has a very low vapor pressure of less than 9.9 × 10⁻⁶ Pa at 25°C and less than 1.5 × 10⁻⁵ Pa at 50°C, indicating its non-volatile nature [4] [13]. The surface tension of afidopyropen is 49.7 mN/m at a concentration of 100.1 mg/L and temperature of 20°C [2].
Table 2: Physicochemical Properties of Afidopyropen
| Property | Value | Conditions |
|---|---|---|
| Molecular Weight | 593.66 g/mol | - |
| LogP | 3.45 | 25.2°C, pH 7.34-7.74 |
| Water Solubility | 25 mg/L | 20°C |
| Melting Range | 147.3-160°C | - |
| Density | 1.300 g/cm³ | 20°C |
| Vapor Pressure | <9.9 × 10⁻⁶ Pa | 25°C |
| Surface Tension | 49.7 mN/m | 100.1 mg/L, 20°C |
| pH Stability | Stable | pH 4-7 |
| Hydrolysis Half-life | 134 days | pH 9 |
| Photolysis Half-life (water) | 6-19.3 days | - |
Structure-activity relationship (SAR) studies of afidopyropen have provided valuable insights into the relationship between its molecular structure and biological activity [14]. These studies aim to identify the specific structural features that contribute to the compound's insecticidal properties and selectivity [14] [17].
Afidopyropen acts by modulating the vanilloid-type transient receptor potential (TRPV) channels in insects [18]. These channels consist of two proteins, Nanchung and Inactive, that are co-expressed exclusively in insect chordotonal stretch receptor neurons [18]. The compound binds to these channels, leading to their overstimulation and eventual silencing, which disrupts the insect's coordination and ability to feed [18] [16].
Molecular docking studies have revealed that afidopyropen binds with high affinity to the TRPV channel of target insects [16]. For example, the binding affinity to the TRPV channel of the peach aphid Myzus persicae is -9.1 kcal/mol, indicating strong interaction with the target [16]. This binding affinity translates to a high potency, with an EC50 value of 2.08 nM for the TRPV channel of M. persicae [16].
Several structural features of afidopyropen have been identified as critical for its interaction with the TRPV channel target [18] [16]. The pyridin-3-yl group at position 14 plays a key role in binding to the receptor, forming important interactions with amino acid residues in the binding pocket [18]. The hydroxyl groups at positions 3, 6, and 9 contribute to the compound's ability to form hydrogen bonds with the receptor, enhancing binding affinity [18] [16].
The specific stereochemistry of afidopyropen, particularly the (3S,4R,4aR,6S,6aS,12R,12aS,12bS) configuration, is crucial for optimal interaction with the target receptor [16]. This stereochemical arrangement positions the functional groups in the correct spatial orientation for effective binding [16] [18].
The cyclopropylcarbonyloxy groups at positions 17 and 18 enhance the compound's lipophilicity and contribute to its ability to penetrate the insect cuticle and reach the target site [15]. These groups also influence the compound's stability and metabolic profile [15] [19].
One of the most significant findings from SAR studies of afidopyropen is its high selectivity for insect TRPV channels over mammalian TRPV channels [18]. The compound does not affect the function of the mammalian TRPV channel TRPV4, indicating a high degree of target selectivity [18]. This selectivity is attributed to structural differences between insect and mammalian TRPV channels that affect the binding of afidopyropen [18] [16].
Comparative studies have demonstrated that afidopyropen shows significantly different binding affinities to TRPV channels from different species [16]. For example, the EC50 value of afidopyropen for the TRPV channel of the seven-spotted lady beetle Coccinella septempunctata (41,360 nM) is 19,885-fold higher than that for M. persicae (2.08 nM) [16]. This difference in binding affinity explains the compound's selective toxicity to certain insect pests while sparing beneficial insects [16] [15].
Molecular docking results have shown that afidopyropen has a higher binding affinity to the TRPV channel of M. persicae (-9.1 kcal/mol) compared to that of C. septempunctata (-8.2 kcal/mol) [16]. This difference in binding affinity is attributed to variations in the amino acid composition of the binding pocket between the two species [16].
Detailed analysis of the binding interactions between afidopyropen and the TRPV channel has revealed specific residues that are critical for binding [16] [18]. The Nanchung protein forms the main binding interface for afidopyropen, while co-expression of the Inactive protein dramatically increases binding affinity [18]. This cooperative interaction between the two proteins is essential for the high-affinity binding of afidopyropen [18] [22].
Studies using RNA interference to knock down the expression of the Nanchung gene have demonstrated its importance in the mechanism of action of afidopyropen [22]. Reduced expression of Nanchung resulted in decreased sensitivity to afidopyropen, confirming its role as a key component of the target [22].
Table 3: Structure-Activity Relationships of Afidopyropen
| Structural Feature | Role in Activity | Effect on Binding |
|---|---|---|
| Pyridin-3-yl Group | Target Recognition | Forms key interactions with binding pocket residues |
| Hydroxyl Groups | Hydrogen Bonding | Enhance binding affinity through H-bond formation |
| Stereochemistry | Spatial Orientation | Positions functional groups for optimal binding |
| Cyclopropylcarbonyloxy Groups | Lipophilicity | Improve penetration and reach to target site |
| Core Tetracyclic Structure | Scaffold | Maintains overall molecular shape for receptor fit |
Afidopyropen shares structural similarities with other TRPV channel modulators, such as pymetrozine and pyrifluquinazon [18]. Comparative binding studies have shown that tritium-labeled afidopyropen binds to fruit fly TRPV channels with higher affinity than pymetrozine and competes with pymetrozine for binding [18]. This suggests that these compounds share a common binding site on the TRPV channel but with different binding affinities [18].
In contrast, another modulator of chordotonal organs, flonicamid, does not activate insect TRPV channels and does not compete with afidopyropen for binding, indicating that it has a different target site [18]. This distinction highlights the specificity of the structural features of afidopyropen for its particular mode of action [18] [15].
The biosynthesis of afidopyropen originates from the natural meroterpenoid pyripyropene A, which is produced by the filamentous fungus Penicillium coprobium [1] [2] [3] [4]. This organism represents a critical microbial source for the production of the parent compound that serves as the foundation for afidopyropen synthesis.
Penicillium coprobium was identified as a producer of pyripyropene A through extensive screening of microbial secondary metabolites [1] [4]. The fungus belongs to the genus Penicillium and produces multiple bioactive compounds including pyripyropene A, roquefortine C, penicillic acid, and patulin [5]. The discovery of pyripyropene A from this organism occurred through collaborative research between the Kitasato Institute and various pharmaceutical companies, representing a significant advancement in natural product discovery from fungal sources [1] [3].
The biosynthetic machinery in Penicillium coprobium involves a complex gene cluster spanning approximately 24 kilobases with nine genes designated ppb1 through ppb9 [3] [6]. These genes encode the enzymes responsible for the complete biosynthetic pathway from simple precursors to the final meroterpenoid product. The gene cluster organization includes genes for coenzyme A ligase (ppb1), polyketide synthase (ppb2), cytochrome P450 monooxygenases (ppb3 and ppb4), integral membrane protein (ppb5), flavin adenine dinucleotide-dependent monooxygenase (ppb6), prenyltransferase (ppb7), and two acetyltransferases (ppb8 and ppb9) [6] [7].
| Gene | Protein Product | Molecular Weight (kDa) | Function in Biosynthesis |
|---|---|---|---|
| ppb1 (pyr1) | CoA ligase | 61.3 | Converts nicotinic acid to nicotinyl-CoA |
| ppb2 (pyr2) | Polyketide synthase | 266.1 | Synthesizes pyridyl-α-pyrone using nicotinyl-CoA as starter |
| ppb3 (pyr3) | Cytochrome P450-1 | 57.3 | Hydroxylates C-11 of pyripyropene E |
| ppb4 (pyr9) | Cytochrome P450-2 | 56.6 | Hydroxylates C-7 and C-13 of pyripyropene O |
| ppb5 | Integral membrane protein | 27.4 | Membrane transport function |
| ppb6 (pyr5) | FAD-dependent monooxygenase | 51.4 | Epoxidation of farnesyl-HPPO |
| ppb7 (pyr6) | UbiA-like prenyltransferase | 35.4 | Prenylation with farnesyl pyrophosphate |
| ppb8 (pyr7) | Acetyltransferase-1 | 57.7 | Acetylates C-1 of deacetyl-pyripyropene E |
| ppb9 (pyr8) | Acetyltransferase-2 | 49.0 | Acetylates C-11 and C-7 at different steps |
The biosynthetic pathway begins with nicotinic acid as the starting material, which is converted to nicotinyl-coenzyme A by the CoA ligase encoded by ppb1 [8] [9] [10]. This represents the first demonstration that nicotinic acid functions as an acyl primer unit for oligoketide formation in fungal secondary metabolites [8] [9]. The polyketide synthase encoded by ppb2 then utilizes nicotinyl-CoA as a starter unit and condenses it with two acetate units to form the pyridyl-α-pyrone moiety [8] [10] [11].
The meroterpenoid nature of pyripyropene A arises from the subsequent attachment of a farnesyl group derived from the mevalonate pathway [8] [9]. The prenyltransferase encoded by ppb7 catalyzes the prenylation reaction, attaching farnesyl pyrophosphate to the pyridyl-α-pyrone scaffold [3] [10]. This is followed by epoxidation of the farnesyl group by the flavin adenine dinucleotide-dependent monooxygenase (ppb6) and cyclization by a terpene cyclase to form the basic meroterpenoid core structure [3] [10] [12].
The final steps involve multiple rounds of hydroxylation and acetylation to produce pyripyropene A [3] [6]. The two cytochrome P450 monooxygenases (ppb3 and ppb4) catalyze hydroxylation reactions at specific positions, while the acetyltransferases (ppb8 and ppb9) introduce acetyl groups at the C-1, C-7, and C-11 positions [3] [13] [6]. This complex series of modifications results in the formation of pyripyropene A, which serves as the precursor for afidopyropen synthesis.
The transformation of pyripyropene A into afidopyropen represents a carefully designed semi-synthetic approach that enhances the insecticidal properties of the natural product [14] [1]. The semi-synthetic derivatization strategy was developed through collaborative research between the Kitasato Institute and Meiji Seika Pharma Co., Ltd., aimed at improving the field efficacy and physicochemical properties of pyripyropene A [1] [4].
The semi-synthetic route begins with the hydrolysis of pyripyropene A under basic conditions to remove the naturally occurring acetyl groups [14] [1]. This hydrolysis reaction yields compound 229, which contains free hydroxyl groups at the C-1, C-7, and C-11 positions [14]. The removal of acetyl groups is crucial for subsequent selective acylation reactions and allows for the introduction of different acyl substituents that can modulate the biological activity and physicochemical properties of the molecule.
The key step in afidopyropen synthesis involves the selective acylation of the hydroxylated intermediate with cyclopropanecarbonyl chloride [14] [1] [15]. This acylation reaction is carried out under controlled conditions to achieve selectivity for specific hydroxyl groups. The cyclopropanecarbonyl chloride reagent is prepared from cyclopropanecarboxylic acid through treatment with chlorinating agents such as thionyl chloride or oxalyl chloride at temperatures between 10°C and 120°C [16] [17].
| Derivatization Step | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Hydrolysis | Basic conditions | Aqueous base | Compound 229 (tetraol) | High |
| Acylation | Cyclopropanecarbonyl chloride | Controlled temperature | Afidopyropen + byproduct 231 | 41% + recyclable |
| Purification | Chromatographic separation | Standard conditions | Pure afidopyropen | Variable |
The acylation reaction produces afidopyropen as the major product along with a tri-acylated byproduct (compound 231) [14]. The selectivity of the reaction allows for a 41% yield of afidopyropen, while the tri-acylated byproduct can be easily recycled back to the starting tetraol (compound 229) through hydrolysis [14]. This recycling capability improves the overall efficiency of the synthetic process and reduces waste generation.
The choice of cyclopropanecarbonyl chloride as the acylating agent was based on extensive structure-activity relationship studies conducted on pyripyropene derivatives [1] [18] [19]. These studies revealed that modifications at the C-1, C-7, and C-11 positions significantly impact insecticidal activity, with the cyclopropanecarbonyl groups providing optimal properties for pest control applications [1] [18]. The cyclopropane moiety contributes to the stability and biological activity of the final product while maintaining acceptable physicochemical properties for agricultural use.
The semi-synthetic approach offers several advantages over total synthesis, including access to the complex meroterpenoid core structure through fermentation, reduced synthetic complexity, and the ability to generate analogs through variation of the acylating reagent [15] [20]. The strategy also allows for the production of afidopyropen with high optical purity, as the stereochemical integrity of the pyripyropene A precursor is maintained throughout the derivatization process [18] [21].
Quality control during semi-synthetic production involves monitoring the extent of acylation through analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy [15] [6]. The reaction conditions must be carefully controlled to prevent over-acylation or degradation of the sensitive meroterpenoid core structure. The final product requires purification through chromatographic methods to achieve the purity standards required for commercial insecticide formulations.
The industrial-scale production of afidopyropen represents a significant advancement in biotechnology-based manufacturing for crop protection products. BASF has made substantial investments in establishing large-scale production capabilities, including a high double-digit million euro investment in a new fermentation plant at their Ludwigshafen site in Germany [22] [23] [24].
The industrial production methodology is based on a two-stage process combining biotechnological fermentation for pyripyropene A production followed by chemical semi-synthesis to generate afidopyropen [22] [24] [25]. The fermentation stage utilizes Penicillium coprobium strains that have been optimized through microbial breeding technology to enhance pyripyropene A yields [4] [22]. The microorganisms are cultured using renewable raw materials such as glucose as the primary carbon source, representing an environmentally sustainable approach to production [22] [24].
| Production Aspect | Specification | Details |
|---|---|---|
| Facility Location | Ludwigshafen, Germany | BASF industrial site |
| Investment | High double-digit million euros | Major capital commitment |
| Timeline | Commissioning 2025 | Second half of 2025 |
| Workforce | 30 employees | Production, logistics, engineering, maintenance |
| Technology | Fermentation-based | Renewable raw materials conversion |
| Products | Multiple applications | Biological fungicides, seed treatment, Inscalis |
The fermentation process involves controlled cultivation of Penicillium coprobium in large-scale bioreactors under optimized conditions for secondary metabolite production [4] [22]. The production conditions include specific temperature, pH, oxygen levels, and nutrient compositions that maximize pyripyropene A biosynthesis while minimizing the formation of unwanted byproducts. The fermentation broth is then processed through downstream purification steps to isolate and purify pyripyropene A as the starting material for afidopyropen synthesis.
Microbial strain improvement has been a critical component of the industrial production strategy [4]. Meiji Seika Pharma Co., Ltd. developed enhanced Penicillium coprobium strains through traditional breeding techniques and genetic optimization to increase pyripyropene A titers. These improvements have established a robust manufacturing platform that can support commercial-scale production requirements while maintaining consistent product quality.
The chemical semi-synthesis stage of industrial production involves the scaled-up version of the laboratory acylation process described in Section 3.2 [14] [24]. Industrial-scale acylation requires specialized equipment for handling cyclopropanecarbonyl chloride, including appropriate containment systems, temperature control, and solvent recovery capabilities. The process design incorporates recycling of the tri-acylated byproduct to maximize overall conversion efficiency and minimize waste generation.
Process safety considerations are paramount in industrial afidopyropen production due to the reactive nature of cyclopropanecarbonyl chloride and the need to handle large quantities of organic solvents [17] [26]. Industrial facilities must incorporate appropriate engineering controls, including ventilation systems, emergency response capabilities, and waste treatment systems to ensure safe operation and environmental compliance.
Quality assurance in industrial production involves multiple analytical checkpoints throughout both the fermentation and semi-synthesis stages. The fermentation process is monitored for pyripyropene A content, impurity profiles, and microbial contamination. The semi-synthesis stage requires analysis of conversion rates, product purity, and residual solvent levels to ensure the final product meets registration requirements for agricultural use.
The industrial production methodology also incorporates environmental sustainability principles through the use of renewable feedstocks, energy-efficient fermentation processes, and waste minimization strategies [22] [24]. The fermentation-based approach has lower energy intensity compared to conventional chemical synthesis routes, contributing to reduced environmental impact and improved sustainability metrics for the overall production process.
Supply chain considerations for industrial afidopyropen production include sourcing of renewable raw materials for fermentation, specialized chemical reagents for semi-synthesis, and packaging materials for the final product formulations. The production facility at Ludwigshafen benefits from integration with existing BASF infrastructure, including utilities, waste treatment, and logistics capabilities that support efficient large-scale manufacturing operations.